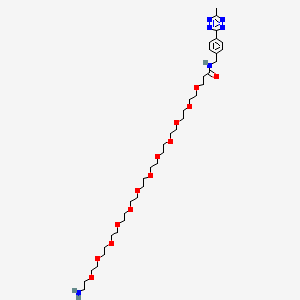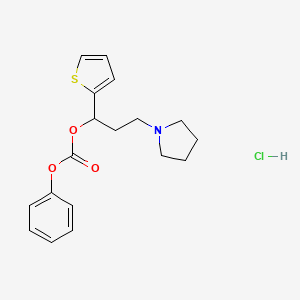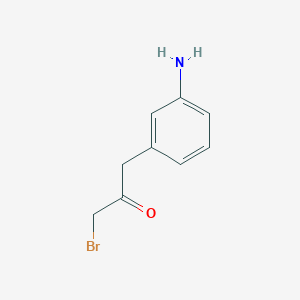
Methyltetrazine-amino-PEG12-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG12-amine is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an amino group, making it highly versatile for chemical labeling and bioconjugation applications. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, and carbonyls .
Preparation Methods
Synthetic Routes and Reaction Conditions: The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the amino group is introduced through amination reactions .
Industrial Production Methods: Industrial production of Methyltetrazine-amino-PEG12-amine involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to maintain consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-amino-PEG12-amine undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) bearing biomolecules through rapid and specific cycloaddition reactions.
Amination Reactions: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls.
Common Reagents and Conditions:
Reagents: Carboxylic acids, activated esters, NHS esters, carbonyl compounds, and trans-cyclooctene derivatives
Conditions: Reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the PEG linker and the functional groups.
Major Products Formed:
Bioconjugates: Formed through the reaction of this compound with biomolecules, resulting in stable and specific conjugates.
Labeled Compounds: Used for chemical labeling and imaging applications.
Scientific Research Applications
Methyltetrazine-amino-PEG12-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of high-purity PEG derivatives for various industrial applications.
Mechanism of Action
Methyltetrazine-amino-PEG12-amine exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts with trans-cyclooctene derivatives via inverse electron demand Diels-Alder reactions, forming stable covalent bonds. This mechanism allows for rapid and specific labeling of biomolecules without interfering with their biological functions .
Comparison with Similar Compounds
Methyltetrazine-amine hydrochloride: A tetrazine compound used for site-specific dual functionalization of bioconjugates.
Methyltetrazine-O-PEG12-amine HCl salt: Another tetrazine linker with similar applications in chemical labeling and bioconjugation.
Uniqueness: Methyltetrazine-amino-PEG12-amine stands out due to its heterobifunctional nature, combining both a methyltetrazine group and an amino group. This dual functionality allows for versatile applications in various fields, making it a valuable tool for researchers .
Properties
Molecular Formula |
C37H64N6O13 |
|---|---|
Molecular Weight |
800.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C37H64N6O13/c1-33-40-42-37(43-41-33)35-4-2-34(3-5-35)32-39-36(44)6-8-45-10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-11-46-9-7-38/h2-5H,6-32,38H2,1H3,(H,39,44) |
InChI Key |
FOQKZMHNHOEMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)



![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)

![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
